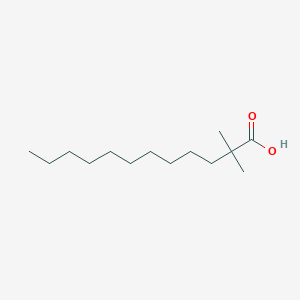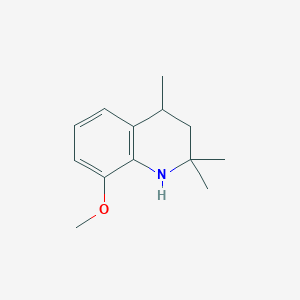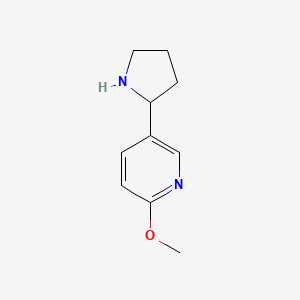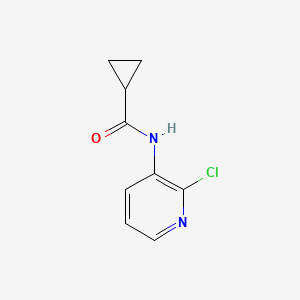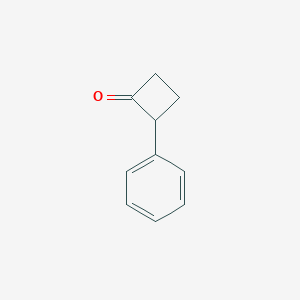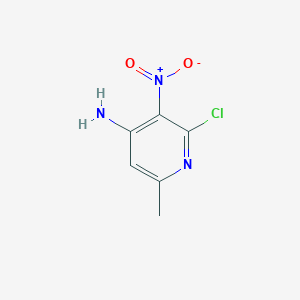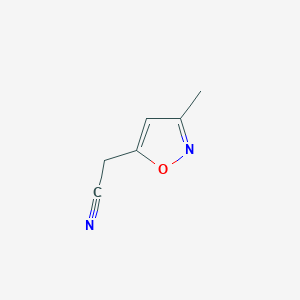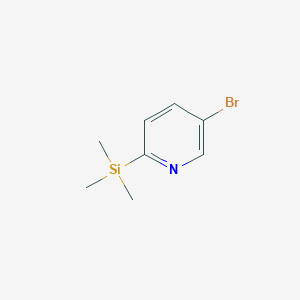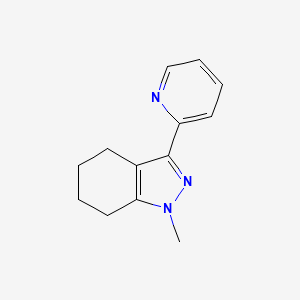
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that features a fused indazole and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyridylhydrazine with cyclohexanone under acidic conditions to form the desired indazole ring system . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize environmental impact .
化学反应分析
Types of Reactions
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives with nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学研究应用
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The compound’s indazole ring system allows it to interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can lead to the activation or inhibition of specific signaling pathways, ultimately resulting in the compound’s biological effects .
相似化合物的比较
Similar Compounds
Pyrazole Derivatives: Compounds with similar heterocyclic structures that exhibit a wide range of biological activities.
Uniqueness
1-methyl-3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole is unique due to its fused indazole and pyridine ring system, which imparts distinct chemical and biological properties.
属性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC 名称 |
1-methyl-3-pyridin-2-yl-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H15N3/c1-16-12-8-3-2-6-10(12)13(15-16)11-7-4-5-9-14-11/h4-5,7,9H,2-3,6,8H2,1H3 |
InChI 键 |
GYOIFCJNVJZSHY-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(CCCC2)C(=N1)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[[[2-(2,4-Dibromo-6-methylphenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364973.png)

![2-chloro-N-{5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1364985.png)

